molecular formula C11H15NO B3045027 2,2-Dimethyl-3-phenylpropanamide CAS No. 101518-61-0

2,2-Dimethyl-3-phenylpropanamide

Cat. No.: B3045027
CAS No.: 101518-61-0
M. Wt: 177.24 g/mol
InChI Key: NDEOSECSPZDGTI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylpropanamide is an organic compound with the molecular formula C11H15NO It is characterized by a phenyl group attached to a propanamide backbone, with two methyl groups at the second carbon position

Scientific Research Applications

2,2-Dimethyl-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

: Sigma-Aldrich : ChemSpider : ChemicalBook

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-phenylpropanamide typically involves the reaction of 2,2-dimethyl-3-phenylpropanoic acid with ammonia or an amine under dehydrating conditions. The reaction can be catalyzed by agents such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of primary or secondary amines, depending on the reducing agent used.

    Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products:

    Oxidation: 2,2-Dimethyl-3-phenylpropanoic acid or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-phenylpropanoic acid
  • N,2-Dimethyl-3-phenylpropanamide
  • 3-Hydroxy-N-methyl-3-phenylpropanamide

Comparison: 2,2-Dimethyl-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,2-Dimethyl-3-phenylpropanoic acid, the amide derivative has different reactivity and solubility characteristics. N,2-Dimethyl-3-phenylpropanamide, while similar, has variations in its substitution that affect its interaction with biological targets.

Properties

IUPAC Name

2,2-dimethyl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEOSECSPZDGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597810
Record name 2,2-Dimethyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101518-61-0
Record name 2,2-Dimethyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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